

Spectroscopic Characterization of 2-Methyl-5-nitropyridine Hydrochloride: A Comparative Analytical Guide

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Compound of Interest

Compound Name: 2-Methyl-5-nitropyridine hydrochloride
Cat. No.: B8025871

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Executive Summary & Rationale

In advanced pharmaceutical development and agrochemical synthesis, the physicochemical state of a building block dictates its utility. 2-Methyl-5-nitropyridine is a critical intermediate, notably utilized in the synthesis of complex targets such as PRMT5-substrate adaptor inhibitors[1]. However, its free base form presents severe solubility bottlenecks in aqueous biocatalytic systems, such as H₂-driven nitroreductions using nitroreductases[2].

Conversion to **2-Methyl-5-nitropyridine hydrochloride** (CAS 1881296-54-3) resolves these solubility issues by forming a stable pyridinium salt. This phase change fundamentally alters the molecule's electronic landscape. As a Senior Application Scientist, I present this guide to objectively compare the spectroscopic signatures of the hydrochloride salt against its free base and structural alternatives, providing self-validating protocols for rigorous analytical characterization.

Mechanistic Basis for Alternative Selection

The choice between 2-Methyl-5-nitropyridine, its hydrochloride salt, and halogenated alternatives hinges on the desired reactivity, solubility profile, and electronic distribution.

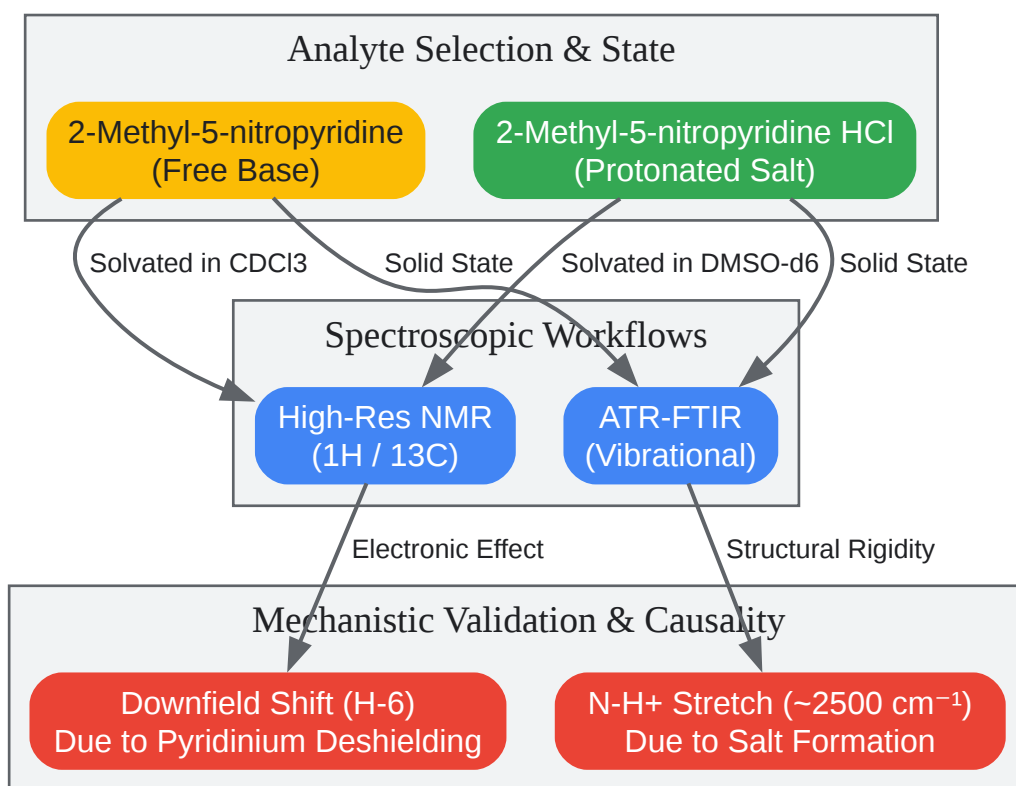
- **2-Methyl-5-nitropyridine (Free Base):** Ideal for organic synthesis in non-polar media. Its NMR profile is defined by the electron-donating methyl group and the electron-withdrawing nitro group. In CDCl_3 , the highly deshielded H-6 proton resonates at a characteristic 9.33 ppm (d, $J = 2.4 \text{ Hz}$)[3]. Isotopic multideuteration studies at 400 MHz confirm this precise assignment (9.32 ppm)[4].
- **2-Methyl-5-nitropyridine Hydrochloride:** Protonation of the pyridine nitrogen generates a pyridinium cation. This formal positive charge exerts a powerful inductive withdrawal across the σ -framework. Synergizing with the para-nitro group, this severely deshields the ring protons, pushing the H-6 signal further downfield ($\sim 9.55 \text{ ppm}$ in DMSO-d_6) and stiffening the ring's vibrational modes.
- **3-Nitropyridine (Alternative):** Lacking the electron-donating methyl group, the ring is more electron-deficient overall, shifting the corresponding proton slightly downfield to 9.46 ppm compared to the free base[3].
- **2-Fluoro-5-nitropyridine (Alternative):** Features strong inductive withdrawal by fluorine, resulting in a complex multiplet at 9.15 ppm[3]. While highly useful for $\text{S}_\text{N}\text{Ar}$ reactions, it lacks the bench stability of the methyl derivative.

Quantitative Spectroscopic Comparison

The following table summarizes the diagnostic spectroscopic markers used to differentiate these compounds.

Compound	State	¹ H NMR (H-6)	¹ H NMR (CH ₃)	FTIR (C=N stretch)	Aqueous Solubility	Application Suitability
2-Methyl-5-nitropyridine HCl	Solid (Salt)	~9.55 ppm (DMSO-d ₆)	~2.85 ppm	~1610 cm ⁻¹	High (>50 mg/mL)	Aqueous biocatalysis, stable storage
2-Methyl-5-nitropyridine	Solid (Base)	9.33 ppm (CDCl ₃)	2.71 ppm	~1590 cm ⁻¹	Low (<1 mg/mL)	Organic synthesis, non-polar media
3-Nitropyridine	Solid	9.46 ppm (CDCl ₃)	N/A	~1585 cm ⁻¹	Moderate	Baseline reference standard
2-Fluoro-5-nitropyridine	Liquid	9.15 ppm (CDCl ₃)	N/A	~1605 cm ⁻¹	Low	S _N Ar nucleophilic substitutions

Analytical Workflow Diagram



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Fig 1: Analytical workflow for spectroscopic comparison of 2-Methyl-5-nitropyridine and its HCl salt.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely list steps; they incorporate internal checks to verify sample integrity and prevent false-positive data acquisition.

Protocol A: High-Resolution ¹H & ¹³C NMR Acquisition

Causality Note: The choice of solvent is critical. The free base must be run in CDCl₃ to prevent the exchange of labile protons, whereas the hydrochloride salt requires a highly polar solvent like DMSO-d₆ to overcome the high lattice energy of the ionic crystal.

- Sample Preparation: Weigh 10–15 mg of the analyte. Dissolve the free base in 0.6 mL of CDCl₃. Dissolve the hydrochloride salt in 0.6 mL of DMSO-d₆.

- Internal Standardization: Add 0.03% v/v Tetramethylsilane (TMS) to the NMR tube.
 - Validation Check: The TMS peak must lock exactly at 0.00 ppm. Any drift indicates solvent contamination, pH-induced shift anomalies, or improper shimming.
- Acquisition Parameters: Run a standard ^1H sequence (e.g., zg30 on Bruker systems) at 400 MHz with 16 scans and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation of the methyl protons.
- Systemic Validation (The "Self-Check"): For the hydrochloride salt, verify the presence of a broad, exchangeable proton signal at $\sim 11.0\text{--}12.0$ ppm (representing the N-H^+ proton). If this peak is absent or integrates to <0.8 , the salt has partially dissociated or absorbed atmospheric moisture, rendering the quantitative data invalid.

Protocol B: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Causality Note: Protonation of the pyridine ring locks the nitrogen lone pair, increasing the structural rigidity of the heterocycle. This requires higher energy for vibrational transitions, shifting the C=N stretching frequency.

- Background Calibration: Collect a background spectrum of the bare ATR diamond crystal (32 scans, 4 cm^{-1} resolution) to subtract atmospheric CO_2 and H_2O interference.
- Sample Application: Place 2–3 mg of the solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact with the evanescent wave.
- Acquisition: Execute 32 scans from 4000 cm^{-1} to 400 cm^{-1} .
- Systemic Validation (The "Self-Check"):
 - The free base must show a sharp C=N stretching band at $\sim 1590\text{ cm}^{-1}$.
 - In the HCl salt, this band must shift to $\sim 1610\text{ cm}^{-1}$ due to ring stiffening. Additionally, a broad, continuous band between $2400\text{--}2800\text{ cm}^{-1}$ must appear, confirming the N-H^+

stretching vibration. Absence of this broad band indicates the sample is the free base, not the salt.

References

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